2-(4-aminophenoxy)-N-cyclopropylacetamide
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Overview
Description
2-(4-aminophenoxy)-N-cyclopropylacetamide is an organic compound that features both an aminophenoxy group and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenoxy)-N-cyclopropylacetamide typically involves the reaction of 4-aminophenol with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-aminophenol is replaced by the cyclopropylacetamide group. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenoxy)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-(4-aminophenoxy)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-(4-aminophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropylacetamide moiety may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-aminophenoxy)-2,6-dimethylaniline
- 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone
Uniqueness
2-(4-aminophenoxy)-N-cyclopropylacetamide is unique due to its combination of an aminophenoxy group and a cyclopropylacetamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, and potential for diverse applications .
Properties
IUPAC Name |
2-(4-aminophenoxy)-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-8-1-5-10(6-2-8)15-7-11(14)13-9-3-4-9/h1-2,5-6,9H,3-4,7,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMYPKRATKJDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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